![molecular formula C24H27N3O2 B2443467 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide CAS No. 877631-99-7](/img/structure/B2443467.png)

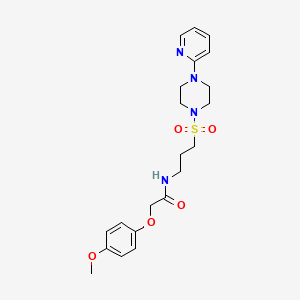

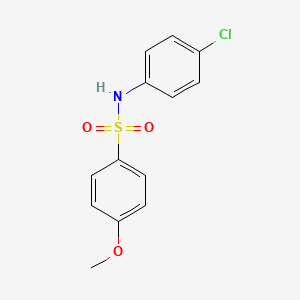

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

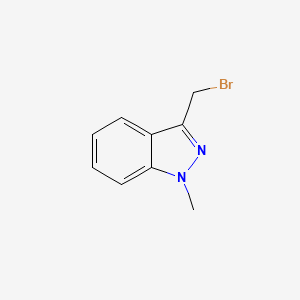

“N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide” is a chemical compound with the molecular formula C23H25N3O2 and a molecular weight of 375.472 . It is available from suppliers such as Life Chemicals Inc .

Molecular Structure Analysis

The compound has a complex structure that includes a furan ring, a phenylpiperazine group, and a benzamide group . The InChI string representation of the molecule isInChI=1/C23H25N3O2/c27-23(19-8-3-1-4-9-19)24-18-21(22-12-7-17-28-22)26-15-13-25(14-16-26)20-10-5-2-6-11-20/h1-12,17,21H,13-16,18H2,(H,24,27) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 375.472 . The solubility of the compound in DMSO is unknown .Scientific Research Applications

Synthesis and Biological Activities

The compound N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide, through its structural analogs, has been a subject of research in various scientific fields, including organic chemistry, pharmacology, and material science. Although direct studies on this specific compound are scarce, research on structurally related compounds provides insight into potential applications and the versatility of furan-containing benzamides.

Antibacterial, Antiurease, and Antioxidant Activities

One study involves the synthesis of compounds related to furan-containing benzamides, demonstrating significant antiurease and antioxidant activities. This suggests potential applications in developing treatments against oxidative stress-related diseases and urease-related disorders, such as certain types of ulcers and nephrolithiasis (Sokmen et al., 2014).

Neuroinflammation and PET Imaging

Another area of application is in neurology, where derivatives of the compound have been used to develop PET radiotracers for imaging reactive microglia, offering a noninvasive tool to study neuroinflammation in neuropsychiatric disorders. This could have implications for understanding and treating a range of diseases, from Alzheimer's to traumatic brain injury (Horti et al., 2019).

Regioselective Synthesis and Structural Analysis

Research also extends to the regioselective synthesis of 5-aminopyrazoles, showcasing the compound's utility in producing derivatives with potential biological activity. Such studies highlight the compound's role in advancing synthetic methodologies and contributing to drug discovery processes (Aly et al., 2017).

Synthetic Pathways and Bioactive Compounds

Moreover, studies on the synthesis of potentially bioactive compounds from related furan derivatives demonstrate the compound's relevance in medicinal chemistry. These efforts aim at developing new therapeutic agents with diverse biological activities, including anticonvulsant and antimicrobial properties (Hafez et al., 2001).

Analytical and Spectral Studies

Furthermore, analytical and spectral studies of furan ring-containing organic ligands indicate the compound's importance in coordination chemistry and materials science. These studies are crucial for understanding the chelating properties of furan-containing compounds and their potential applications in developing new materials and catalysts (Patel, 2020).

Antibacterial and Antimicrobial Activities

Lastly, the compound's structural framework has been utilized in synthesizing novel Mannich bases with notable antibacterial and antimicrobial activities. This research underscores the potential of furan-containing benzamides in contributing to the development of new antibiotics and antimicrobial agents (Angamuthu et al., 2021).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-19-7-5-8-20(17-19)24(28)25-18-22(23-11-6-16-29-23)27-14-12-26(13-15-27)21-9-3-2-4-10-21/h2-11,16-17,22H,12-15,18H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJADCUWKMYRISZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

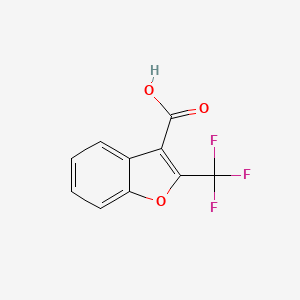

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)

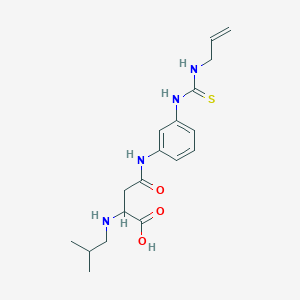

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)

![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)

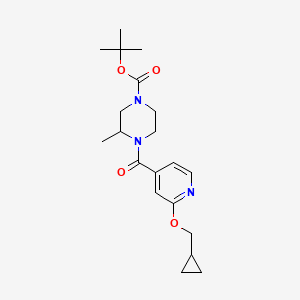

![Ethyl 1-(1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2443403.png)